molecular formula C15H18N2O2 B2822136 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile CAS No. 2411298-45-6

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile

Katalognummer B2822136
CAS-Nummer: 2411298-45-6
Molekulargewicht: 258.321
InChI-Schlüssel: SUOBIIHWZAXOEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile, also known as CBAMBN, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.

Wirkmechanismus

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile inhibits the activity of PTP1B by binding to the active site of the enzyme and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in cells, which can improve glucose homeostasis and reduce insulin resistance.
Biochemical and Physiological Effects:
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. Additionally, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been found to reduce body weight gain and adiposity in obese mice. These effects are likely due to the inhibition of PTP1B activity and subsequent improvement in insulin signaling and glucose uptake.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and modify. Additionally, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has demonstrated good bioavailability and pharmacokinetic properties in animal models. However, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile. One area of focus could be the development of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile analogs with improved potency and selectivity for PTP1B inhibition. Additionally, further studies are needed to determine the safety and efficacy of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile in humans. Finally, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile could be investigated for its potential applications in other disease areas, such as cancer, where PTP1B has been implicated as a therapeutic target.

Synthesemethoden

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile can be synthesized through a multistep process involving the reaction of 5-methoxy-2-nitrobenzoic acid with cyclobutylamine to form 5-methoxy-2-(cyclobutylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to yield 5-methoxy-2-(cyclobutylamino)benzoyl chloride, which is subsequently reacted with sodium azide to form 3-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile.

Wissenschaftliche Forschungsanwendungen

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been found to exhibit potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B activity has been suggested as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.

Eigenschaften

IUPAC Name

3-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-5-11(8-16)6-15(7-14)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOBIIHWZAXOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.